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Compound of Interest

4'-Hydroxy-3',5"-
Compound Name: _
dimethylacetophenone

Cat. No.: B1580598

An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3',5'-
dimethylacetophenone

This guide provides a comprehensive technical overview of 4'-Hydroxy-3',5'-
dimethylacetophenone, a key chemical intermediate. Designed for researchers, scientists,
and professionals in drug development, this document delves into the compound's synthesis,
physicochemical characteristics, spectral signature, reactivity, and handling protocols,
grounding all information in established scientific principles and methodologies.

Introduction and Strategic Importance

4'-Hydroxy-3',5'-dimethylacetophenone, also known as 4-acetyl-2,6-dimethylphenol, is a
substituted aromatic ketone. Its molecular structure, featuring a phenolic hydroxyl group, a
ketone, and two methyl groups on the aromatic ring, makes it a versatile building block in
organic synthesis. The strategic placement of these functional groups allows for a variety of
chemical transformations, rendering it a valuable precursor for the synthesis of
pharmaceuticals, agrochemicals, and other complex organic molecules. Its CAS Registry
Number is 5325-04-2.[1]

The interplay between the electron-donating hydroxyl and methyl groups and the electron-
withdrawing acetyl group defines its chemical personality, influencing its reactivity and physical
properties. Understanding these core characteristics is paramount for its effective application in
research and development.
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Synthesis Pathway: The Fries Rearrangement

The most common and industrially relevant synthesis of 4'-Hydroxy-3',5'-
dimethylacetophenone is achieved via the Fries rearrangement of 2,6-dimethylphenyl
acetate.[2][3] This reaction is a classic example of an intramolecular electrophilic aromatic
substitution, where an acyl group migrates from a phenolic oxygen to a carbon atom on the
aromatic ring.

Mechanistic Rationale

The Fries rearrangement is catalyzed by a Lewis acid, typically aluminum chloride (AICIs).[3]
The mechanism proceeds through several key steps:

Coordination: The Lewis acid coordinates to the carbonyl oxygen of the ester, making the
carbonyl carbon more electrophilic.

e Acylium lon Formation: This coordination facilitates the cleavage of the acyl-oxygen bond,
generating a resonance-stabilized acylium ion (CHsCO™) and an aluminum phenoxide
complex.

» Electrophilic Attack: The highly reactive acylium ion then acts as an electrophile, attacking
the electron-rich aromatic ring of the phenoxide. The attack can occur at the ortho or para
position relative to the oxygen.

e Rearomatization and Hydrolysis: The resulting intermediate undergoes tautomerization to
restore aromaticity. A final agueous workup hydrolyzes the aluminum complex to yield the
final hydroxyacetophenone product.

Control over regioselectivity (ortho vs. para) is a critical aspect of this synthesis. Lower reaction
temperatures (below 60°C) generally favor the formation of the para isomer (4'-Hydroxy-3',5'-
dimethylacetophenone), which is often the thermodynamically more stable product.[3][4]
Higher temperatures can lead to increased formation of the ortho isomer.[3][4]

Synthesis and Purification Workflow Diagram
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Caption: Workflow for the synthesis and purification of 4'-Hydroxy-3',5'-
dimethylacetophenone.

Experimental Protocol: Laboratory Scale Synthesis

o Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride (1.2
equivalents) and a suitable solvent (e.g., nitrobenzene or chlorobenzene).

o Reactant Addition: The flask is cooled in an ice bath. 2,6-Dimethylphenyl acetate (1.0
equivalent) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal
temperature remains below 10°C.

» Reaction: After the addition is complete, the reaction mixture is allowed to warm to room
temperature and stirred for 12-16 hours. The reaction progress is monitored by Thin Layer
Chromatography (TLC).

e Quenching: The reaction mixture is slowly poured into a beaker containing crushed ice and
concentrated hydrochloric acid to decompose the aluminum chloride complex.

o Extraction: The product is extracted from the aqueous layer using an organic solvent such as
ethyl acetate (3 x 50 mL).

» Washing: The combined organic layers are washed sequentially with water and brine, then
dried over anhydrous sodium sulfate.

 Purification: The solvent is removed under reduced pressure. The resulting crude solid is
purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by
column chromatography on silica gel to yield the pure product.

Physicochemical Properties

The physical and chemical properties of this compound are dictated by its unique combination
of functional groups. The hydroxyl group's ability to participate in hydrogen bonding significantly
influences its melting point and solubility.
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Property Value Source(s)
Molecular Formula C10H1202 [1]
Molecular Weight 164.20 g/mol [1]

White to light beige crystalline
Appearance [5]

powder
Melting Point 151-155 °C [6]

N ] Decomposes before boiling at
Boiling Point ) N/A
atmospheric pressure

Soluble in polar organic
N solvents like ethanol and
Solubility o o [7]
methanol; limited solubility in

nonpolar solvents like hexane.

Estimated around 8.5, typical
pKa [5]
for a phenol

Spectroscopic and Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized
compound. The following spectral data are characteristic of 4'-Hydroxy-3',5'-
dimethylacetophenone.
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Characteristic Peaks /

Technique . Rationale
Signals
The phenolic proton is
0 ~10.0-11.0 (s, 1H, -OH), & deshielded. The two aromatic
H NMR ~7.5 (s, 2H, Ar-H), & ~2.5 (s, protons are equivalent due to
3H, -COCHs), 8 ~2.2 (s, 6H, symmetry. The acetyl and
Ar-CHs) methyl protons appear as
sharp singlets.
The carbonyl carbon is
4 ~203 (C=0), 5 ~160 (Ar-C- o _
significantly downfield.
OH), & ~130-135 (Ar-C), _ o
13C NMR Aromatic carbons show distinct
~125 (Ar-C-COCHs), & ~26 (- _ _
shifts based on their
COCHSs), 6 ~16 (Ar-CHs) )
substituents.
The broad O-H band is
3400-3100 (broad, O-H -
characteristic of a hydrogen-
stretch), ~1660 (strong, C=0
IR (cm™1) bonded phenol. The strong

stretch), ~1600 (C=C aromatic
stretch), ~1250 (C-O stretch)

carbonyl absorption is

indicative of an aryl ketone.

Mass Spec (El)

miz 164 (M+), 149 ([M-CHs]*),
121 ([M-COCH3s]*)

The molecular ion peak
corresponds to the molecular
weight. Common fragments
arise from the loss of a methyl
radical (from the acetyl group)

and an acetyl radical.

Reactivity and Applications in Drug Development

The chemical reactivity of 4'-Hydroxy-3',5'-dimethylacetophenone provides multiple avenues

for further molecular elaboration.

» Phenolic Hydroxyl Group: This group is acidic and can be readily deprotonated to form a

phenoxide, which can act as a nucleophile in Williamson ether synthesis or be acylated to

form esters.
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o Ketone Carbonyl Group: The carbonyl group can undergo nucleophilic addition reactions.
For instance, it can be reduced to a secondary alcohol using reducing agents like sodium
borohydride (NaBHa4) or catalytically hydrogenated.

o Aromatic Ring: While the ring is already substituted, the strong activating effect of the
hydroxyl group could potentially allow for further electrophilic substitution, although steric
hindrance from the methyl groups would direct incoming electrophiles to the remaining
positions.

A notable application is its use as an intermediate in the synthesis of pharmaceutical
compounds and their impurities. For example, it is a known precursor in the synthesis of
impurities of Salmeterol, a long-acting 2 adrenergic receptor agonist used in the treatment of
asthma.[5] This highlights its relevance in the pharmaceutical industry for creating analytical
standards and understanding drug degradation pathways.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is crucial to ensure safety.

e Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye
irritant (H319), and may cause respiratory irritation (H335).[1]

 Recommended PPE: Wear appropriate personal protective equipment (PPE), including
chemical-resistant gloves, safety goggles, and a lab coat.[6] Use a dust mask or work in a
well-ventilated fume hood to avoid inhalation of the powder.[6]

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from

incompatible materials such as strong oxidizing agents.[8]

Conclusion

4'-Hydroxy-3',5'-dimethylacetophenone is a chemical of significant synthetic utility. Its
straightforward preparation via the Fries rearrangement, combined with the versatile reactivity
of its functional groups, establishes it as a valuable intermediate for researchers in organic
chemistry and drug discovery. A thorough understanding of its chemical properties, spectral
data, and handling requirements, as detailed in this guide, is essential for leveraging its full
potential in scientific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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